molecular formula C25H19FN4O3S2 B2774318 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 932313-44-5

2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2774318
CAS No.: 932313-44-5
M. Wt: 506.57
InChI Key: MTRZEMLSCAZEHN-UHFFFAOYSA-N
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Description

2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, a fluorophenyl group, and a benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O3S2/c26-18-10-12-19(13-11-18)28-23(31)16-34-25-27-14-22-24(29-25)20-8-4-5-9-21(20)30(35(22,32)33)15-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRZEMLSCAZEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl core, followed by the introduction of the benzyl and fluorophenyl groups. Common reagents used in these reactions include thionyl chloride, benzyl bromide, and 4-fluoroaniline. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and the use of catalysts. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require low temperatures and anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)benzothiazole
  • 6H-Benzo[4,5]thieno[2,3-b]indole
  • 4,7-Diarylbenzo[c][1,2,5]thiadiazoles

Uniqueness

Compared to similar compounds, 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Biological Activity

2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazine moiety and a pyrimidine ring, suggest diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H20N4O3S2C_{25}H_{20}N_{4}O_{3}S_{2}, with a molecular weight of approximately 488.6 g/mol. The compound features a thiazine core fused with a pyrimidine structure, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC25H20N4O3S2C_{25}H_{20}N_{4}O_{3}S_{2}
Molecular Weight488.6 g/mol
CAS Number950470-52-7

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Preliminary studies suggest it may inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : The structural characteristics suggest potential kinase inhibition, which is crucial in cancer progression. Interaction studies indicate that the compound may target specific kinases involved in cell signaling pathways related to cancer.

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : Binding to enzymes that play roles in cellular processes, potentially leading to modulation of their activity.
  • Signaling Pathway Disruption : Interference with pathways critical in cancer and inflammatory responses.

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro assays demonstrated that the compound exhibited significant antimicrobial activity at concentrations ranging from 200 µg/mL to 100 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Kinase Inhibition : Research on structurally similar compounds revealed that they effectively inhibited specific kinases associated with cancer progression. For instance, compounds sharing the thiazine core showed IC50 values in the nanomolar range against DNA gyrase ATPase .
  • Comparative Analysis : A comparative study highlighted the unique combination of thiazine and pyrimidine structures in this compound compared to others with known biological activities:
Compound NameStructural FeaturesBiological Activity
6-(benzyl)-5H-benzo[c]pyrimido[4,5-e][1,2]thiazineSimilar thiazine coreKinase inhibition
4-(benzoyl)-N-(phenethyl)anilineAmide linkage with phenethyl groupAntimicrobial activity
3-(benzothiazolyl)anilinesContains thiazole ringAnticancer properties

Q & A

Q. Methodology :

  • Step 1 : Condensation of 6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-thiol with chloroacetyl chloride in anhydrous DMF at 0–5°C to form the thioether intermediate .
  • Step 2 : Coupling the intermediate with 4-fluoroaniline via nucleophilic substitution in THF under reflux (70–80°C, 12 hours), using triethylamine as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
  • Characterization :
    • NMR (¹H/¹³C): Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, thiazine-SO₂ at δ 3.1–3.3 ppm) .
    • HRMS : Verify molecular ion peak ([M+H]⁺, calculated m/z: 523.08) .

Which functional groups dictate reactivity in this compound?

Q. Critical Functional Groups :

  • Thiazine-5,5-dioxide : Stabilizes the heterocyclic core and participates in hydrogen bonding with biological targets .
  • Thioacetamide Bridge : Prone to oxidation (e.g., sulfoxide formation with H₂O₂) and nucleophilic substitution (e.g., with amines) .
  • 4-Fluorophenyl Acetamide : Enhances lipophilicity and influences pharmacokinetics (logP ≈ 3.2) .
    Analytical Methods :
  • IR Spectroscopy : Identify S=O stretching (1150–1250 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • HPLC-PDA : Monitor degradation under oxidative stress (e.g., 0.1% H₂O₂, pH 7.4) .

Advanced Research Questions

How to optimize reaction conditions for regioselective substitution?

Q. Experimental Design :

  • DoE (Design of Experiments) : Vary temperature (50–100°C), solvent polarity (DMF vs. THF), and catalyst (e.g., KI vs. CuI) to maximize yield and minimize byproducts .

  • Key Findings :

    ConditionYield (%)Purity (%)Byproduct (%)
    DMF, 80°C, KI78955
    THF, 70°C, CuI658812
    Data adapted from multi-step synthesis protocols .

How to resolve contradictions in reported bioactivity data?

Case Study : Conflicting IC₅₀ values for kinase inhibition (e.g., RIPK2 vs. ALK2):

  • Hypothesis : Structural analogs (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) alter target selectivity .
  • Validation :
    • Molecular Docking : Compare binding affinities using AutoDock Vina (PDB: 4L9W for RIPK2) .
    • Orthogonal Assays : Repeat enzymatic assays with ATP concentration gradients (0.1–10 mM) to rule out substrate competition .

What computational methods predict metabolic stability?

Q. Approach :

  • In Silico Tools :
    • SwissADME : Predict CYP450 metabolism (CYP3A4 as primary metabolizer) .
    • MetaCore : Map potential glucuronidation sites (e.g., acetamide nitrogen) .
  • Experimental Cross-Check : Microsomal incubation (human liver microsomes, NADPH) with LC-MS/MS quantification .

How to validate target engagement in cellular models?

Q. Protocol :

CRISPR Knockout : Generate HEK293T cells lacking RIPK2 or ALK2 .

Cellular Thermal Shift Assay (CETSA) : Monitor target stabilization post-treatment (24h, 10 µM compound) .

Western Blot : Quantify downstream markers (e.g., p-NF-κB for RIPK2 inhibition) .

Key Recommendations

  • Synthetic Challenges : Prioritize anhydrous conditions to prevent thioether oxidation .
  • Data Reproducibility : Use standardized kinase assay buffers (e.g., 25 mM HEPES, 10 mM MgCl₂) .
  • Cross-Validation : Combine computational predictions (e.g., docking) with SPR (Surface Plasmon Resonance) for binding kinetics .

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